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Amino-PEG6-amido-C16-COOH

Cat. No.: B8104195
M. Wt: 620.9 g/mol
InChI Key: SWRFCAVGBATFBL-UHFFFAOYSA-N
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Description

Evolution of Multipurpose Chemical Linkers in Contemporary Biomedical Research

The journey of chemical linkers in biomedical science has been one of continuous evolution. Early applications often involved simple, stable connections to improve the properties of a single molecule, a prime example being the PEGylation of proteins to enhance their stability and circulation time in the body. highforceresearch.comtandfonline.com This process involves attaching polyethylene (B3416737) glycol (PEG) chains to a protein, which shields it from the immune system and reduces its clearance rate. tandfonline.com

However, the field has rapidly progressed beyond these initial applications. Researchers soon recognized the potential of using linkers to bring two different molecules together, creating "bifunctional" or "chimeric" molecules with entirely new functions. nih.govnih.gov This has led to the development of sophisticated strategies for targeted drug delivery, where a linker connects a potent drug to a targeting moiety, such as an antibody, that specifically recognizes cancer cells. fujifilm.com This approach, embodied in antibody-drug conjugates (ADCs), allows for the selective delivery of highly toxic drugs to tumors, minimizing damage to healthy tissues. fujifilm.com

More recently, the concept of induced proximity has emerged as a powerful paradigm. harvard.edu Bifunctional molecules are designed to bring two specific proteins close to each other within a cell, triggering a desired biological event. nih.govharvard.edu A prominent example of this is the development of proteolysis-targeting chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, an enzyme involved in protein degradation. medchemexpress.commedchemexpress.com By bringing the target protein and the E3 ligase together, the PROTAC induces the ubiquitination and subsequent degradation of the target protein. medchemexpress.commedchemexpress.com This technology offers a way to eliminate disease-causing proteins directly, rather than just inhibiting their function. medchemexpress.com

Structural Context of Amino-PEG6-amido-C16-COOH within Amphiphilic PEGylated Linkers

This compound is a prime example of a modern, sophisticated bifunctional linker that embodies several key design principles. Its structure can be broken down into three main components:

A hydrophilic polyethylene glycol (PEG) chain: The "PEG6" portion of the name indicates a chain of six repeating ethylene (B1197577) glycol units. PEG is well-known for its biocompatibility, water solubility, and ability to provide "stealth" properties to molecules, helping them evade the immune system. tandfonline.combiochempeg.com The length of the PEG chain can be precisely controlled to optimize the linker's properties. biochempeg.com

A hydrophobic C16 alkyl chain: The "C16" indicates a sixteen-carbon saturated fatty acid chain (heptadecanoic acid). medchemexpress.commedchemexpress.eu This long hydrocarbon tail provides a lipophilic character to the molecule.

Two distinct functional groups: At one end, there is a primary amine group (-NH2), and at the other end, a carboxylic acid group (-COOH). medchemexpress.combiochempeg.comconju-probe.com These groups serve as the reactive handles for attaching other molecules. The amine group can react with entities like carboxylic acids or activated esters, while the carboxylic acid can be coupled with amines. biochempeg.com

The combination of a hydrophilic PEG chain and a hydrophobic alkyl chain makes this compound an amphiphilic molecule. biochempeg.comacs.org Amphiphilicity is a crucial property in many biological applications, as it allows these linkers to interact with both aqueous environments and lipid-based structures like cell membranes. nih.govbroadpharm.com This dual nature is often exploited in the formation of self-assembling nanostructures, such as micelles or liposomes, for drug delivery. nih.govmdpi.com

The "amido" in the name refers to the amide bond that connects the PEG chain to the C16 alkyl chain, providing a stable linkage between these two components.

Overarching Research Paradigms Enabled by Tailored Chemical Linkers

The development of tailored chemical linkers like this compound has been instrumental in advancing several key research paradigms:

Targeted Drug Delivery: As mentioned earlier, linkers are central to the design of ADCs and other targeted therapies. fujifilm.com By connecting a therapeutic agent to a targeting ligand, researchers can direct drugs to specific cells or tissues, enhancing their efficacy and reducing off-target side effects. nih.gov The properties of the linker itself, such as its stability and cleavability, can be fine-tuned to control the release of the drug at the desired site. mdpi.comnih.gov

Induced Proximity and Protein Degradation: The rise of PROTACs and similar technologies represents a paradigm shift in how we approach disease. harvard.edumedchemexpress.com Instead of simply inhibiting a protein's function, we can now eliminate it entirely. The linker plays a critical role in these systems, as its length and flexibility determine the efficiency of the induced protein-protein interaction. harvard.edu this compound, with its defined length and reactive ends, is well-suited for the synthesis of PROTACs. medchemexpress.comtargetmol.com

Bioconjugation and Biomaterials: Bifunctional linkers are essential tools for creating complex biomaterials and bioconjugates. highforceresearch.commdpi.com They are used to attach proteins, peptides, or other biomolecules to surfaces, nanoparticles, or hydrogels for applications in tissue engineering, diagnostics, and biosensing. mdpi.com The ability to precisely control the architecture and functionality of these materials at the molecular level is made possible by a diverse toolkit of chemical linkers. bohrium.comresearchgate.net

Self-Assembling Systems: The amphiphilic nature of many modern linkers drives their self-assembly into organized nanostructures in aqueous environments. nih.govacs.org These structures, such as micelles and vesicles, can encapsulate drugs, protecting them from degradation and facilitating their delivery into cells. mdpi.com The design of the linker, including the balance between its hydrophilic and hydrophobic parts, dictates the size, shape, and stability of these self-assembled systems. acs.org

In essence, the ability to rationally design and synthesize chemical linkers with specific properties has empowered researchers to build bridges between different molecules, creating novel constructs with tailored functions that are driving the next generation of biomedical innovations. energy.govescholarship.org

Compound NameSynonymRole/Type
This compound17-(Amino-PEG6-ethylcarbamoyl)heptadecanoic acidPEG-based PROTAC linker. medchemexpress.com
PaclitaxelPTXHydrophobic drug. nih.gov
DoxorubicinAnti-cancer drug. biochempeg.com
IrinotecanAnti-cancer drug. biochempeg.com
CisplatinAnti-cancer drug. biochempeg.com
Rhodamine BRhBHydrophobic model molecule. nih.gov
CoumarinEncapsulated molecule for cellular uptake studies. nih.gov
AbbreviationFull Name
PEGPolyethylene Glycol
PROTACProteolysis-Targeting Chimera
ADCAntibody-Drug Conjugate
LNPLipid Nanoparticle
ASOAntisense Oligonucleotide
siRNASmall Interfering RNA
miRNAMicroRNA
mRNAMessenger RNA
PTXPaclitaxel
RhBRhodamine B

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H64N2O9 B8104195 Amino-PEG6-amido-C16-COOH

Properties

IUPAC Name

18-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64N2O9/c33-17-19-38-21-23-40-25-27-42-29-30-43-28-26-41-24-22-39-20-18-34-31(35)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-32(36)37/h1-30,33H2,(H,34,35)(H,36,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRFCAVGBATFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCC(=O)O)CCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Amino Peg6 Amido C16 Cooh

Conventional Organic Synthesis Approaches for Amino-PEG6-amido-C16-COOH Production

Conventional synthesis relies on well-established reactions for forming amide bonds, coupled with strategic use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. The process culminates in rigorous purification to isolate the target compound at high purity.

The central reaction in synthesizing this compound is the formation of an amide bond. This typically involves the coupling of a C16 dicarboxylic acid derivative (e.g., hexadecanedioic acid) with an amino-PEG6-amine moiety. The key step is the activation of one of the carboxylic acid groups to make it susceptible to nucleophilic attack by the primary amine of the PEG linker.

Common strategies for this transformation include:

Use of Coupling Reagents: Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used to activate the carboxylic acid. These reagents react with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To improve yields and minimize side reactions like racemization, additives such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are often included.

Acid Halide Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). khanacademy.org The resulting acyl chloride reacts readily with the amine to form the amide bond. This method is highly efficient but requires careful control of reaction conditions due to the high reactivity and moisture sensitivity of the acyl chloride intermediate. nih.gov

Active Ester Method: The carboxylic acid can be pre-activated by converting it into an active ester (e.g., an NHS ester). This stable intermediate can be isolated and later reacted with the amine under mild conditions to form the desired amide.

The choice of strategy depends on the scale of the synthesis, the stability of the starting materials, and the desired purity of the final product.

Coupling Reagent/Method Description Common Additives
Carbodiimides (EDC, DCC)Activates carboxylic acid to form an O-acylisourea intermediate.HOBt, NHS, DMAP
Acid Halides (e.g., Acyl Chloride)Converts the carboxylic acid into a highly reactive acyl halide.Base (e.g., triethylamine (B128534), pyridine) to neutralize HCl byproduct. khanacademy.org
Phosphonium (B103445) Salts (BOP, PyBOP)Forms a reactive phosphonium ester intermediate.HOBt, DIPEA
Uronium/Aminium Salts (HATU, HBTU)Forms a highly reactive O-acylisourea-like intermediate.HOBt, DIPEA

This table is generated based on common chemical synthesis principles.

Given the bifunctional nature of the reactants (a dicarboxylic acid and a diamino-PEG linker, assuming a plausible synthetic route), a protection strategy is essential to ensure the reaction occurs at the desired positions.

Amine Protection: To achieve mono-amidation, the amino-PEG6-amine starting material must have one of its amino groups temporarily blocked. The most common amine protecting groups are the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. creative-peptides.comresearchgate.net The Boc group is stable under a wide range of conditions but is easily removed with a strong acid like trifluoroacetic acid (TFA). creative-peptides.com The Fmoc group is stable to acid but is cleaved under mild basic conditions, typically using a piperidine (B6355638) solution. creative-peptides.comnih.gov

Carboxylic Acid Protection: Similarly, if the C16 dicarboxylic acid is prone to side reactions, one of the carboxyl groups can be protected, often as an ester (e.g., a methyl, ethyl, or tert-butyl ester). A tert-butyl ester is advantageous as it can be removed under acidic conditions, compatible with the deprotection of a Boc group. creative-peptides.com

The selection of protecting groups follows the principle of orthogonality, meaning that each group can be removed under specific conditions without affecting the others, allowing for sequential and controlled deprotection steps. creative-peptides.com

Protecting Group Functional Group Protected Deprotection Conditions Stability
Boc (tert-butoxycarbonyl)AmineStrong acid (e.g., Trifluoroacetic acid, HCl) creative-peptides.comStable to base, hydrogenation
Fmoc (9-fluorenylmethyloxycarbonyl)AmineMild base (e.g., Piperidine in DMF) creative-peptides.comStable to acid
Z (Benzyloxycarbonyl)AmineCatalytic hydrogenation (H₂/Pd), strong acid (HBr/AcOH) researchgate.netStable to mild acid/base
tBu (tert-butyl ester)Carboxylic AcidStrong acid (e.g., Trifluoroacetic acid) creative-peptides.comStable to base, hydrogenation

This table provides an overview of common protecting groups used in organic synthesis.

The purification of PEGylated compounds like this compound presents unique challenges due to their amphiphilic nature and tendency to streak on silica (B1680970) gel. reddit.com High purity is critical, especially for applications in biochemistry and materials science.

Chromatography: Column chromatography on silica gel is a common technique, though optimization is often required. Solvent systems typically consist of a polar organic solvent mixture, such as dichloromethane/methanol or chloroform/methanol, to ensure adequate mobility of the polar compound. reddit.com Adding a small percentage of acid (e.g., formic acid) or base (e.g., triethylamine or ammonia) to the eluent can improve peak shape by suppressing the ionization of acidic or basic functional groups. reddit.com Reverse-phase chromatography (e.g., C18) using water/acetonitrile or water/methanol gradients is another powerful method for purifying polar and amphiphilic molecules.

Crystallization/Precipitation: If the compound is crystalline, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. Alternatively, precipitation by adding a non-solvent to a solution of the crude product can be used to remove impurities.

Extraction: Liquid-liquid extraction can be employed to remove certain impurities, particularly in systems involving an organic solvent and an aqueous salt solution. google.com

Emerging Enzymatic and Biocatalytic Methods for Amide Synthesis

As an alternative to conventional chemical synthesis, which can involve harsh reagents, enzymatic methods offer a "greener" and highly selective approach to amide bond formation. nih.govresearchgate.net These biocatalytic processes operate under mild conditions (e.g., neutral pH and ambient temperature) and can exhibit remarkable specificity, reducing the need for extensive protecting group strategies.

The enzymatic synthesis of N-acyl amino acid amides, a class of compounds structurally related to this compound, is an area of active research. wikipedia.org The primary enzymes used for this purpose are hydrolases, such as lipases and acylases, which can catalyze the reverse reaction of hydrolysis under specific conditions. nih.govdntb.gov.ua

Two main enzymatic pathways are recognized:

ATP-Independent Synthesis: This is the most common approach using hydrolases like lipases. The mechanism involves the formation of a covalent acyl-enzyme intermediate. nih.govresearchgate.net The carboxylic acid (the acyl donor) first reacts with a nucleophilic residue (often serine) in the enzyme's active site, forming the intermediate and releasing water. Subsequently, the amine (the acyl acceptor) attacks this intermediate to form the final amide product and regenerate the free enzyme. researchgate.net This process is often conducted in non-aqueous or low-water environments to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis. researchgate.net

ATP-Dependent Synthesis: Some enzymes, such as N-acyl amino acid synthases (NAS), utilize the energy from adenosine (B11128) triphosphate (ATP) hydrolysis to activate the carboxylic acid. researchgate.net The acid is first converted to a high-energy acyl-adenylate (acyl-AMP) intermediate. nih.gov This activated species can then react with an amine to form the amide bond. This process mimics the natural biosynthesis of many amide-containing biomolecules. nih.govresearchgate.net

The success of a biocatalytic synthesis hinges on selecting an appropriate enzyme and optimizing the reaction conditions to maximize yield and selectivity.

Enzyme Specificity: Different enzymes exhibit varying degrees of substrate specificity and regioselectivity. For instance, the immobilized lipase (B570770) Novozym 435 (from Candida antarctica) is widely noted for its excellent performance and high N-acylation selectivity in reactions involving amino alcohols. nih.govbrandeis.edu This specificity can be crucial for selectively acylating the desired amine in a multifunctional molecule, potentially obviating the need for protecting groups. brandeis.edu The structure of the enzyme's active site plays a critical role in determining which substrates can bind and react effectively. nih.gov

Reaction Optimization: Several parameters must be fine-tuned to achieve high conversion rates in enzymatic amidation.

Solvent System: The choice of solvent is critical. While some reactions are performed in organic solvents like tert-butanol (B103910) to improve substrate solubility, solvent-free systems are also highly effective and more environmentally friendly. nih.govacs.org In such systems, one of the liquid substrates can act as the solvent. nih.gov

Substrate Molar Ratio: Varying the molar ratio of the amine to the carboxylic acid can influence the reaction equilibrium and final yield.

Enzyme Loading: The amount of enzyme used (typically as a weight percentage of the total substrates) directly impacts the reaction rate.

Temperature: Each enzyme has an optimal temperature for activity and stability. For example, a common temperature for lipase-catalyzed reactions is around 60°C. nih.gov

Water Content: In non-aqueous systems, a minimal amount of water is often necessary to maintain the enzyme's active conformation, but excess water will promote the reverse hydrolytic reaction.

Parameter Typical Range/Condition Rationale Reference Example
EnzymeImmobilized Lipase (e.g., Novozym 435)High stability and selectivity for N-acylation.Phenylglycinol amidation nih.govbrandeis.edu
Temperature50-70 °CBalances reaction rate with enzyme thermal stability.60°C for phenylglycinol amidation nih.gov
Substrate Molar Ratio (Amine:Acid)1:1 to 1.5:1Optimizes equilibrium position and substrate conversion.1.5:1 for phenylglycinol amidation nih.gov
Enzyme Loading10-20 wt%Ensures a sufficient reaction rate without excessive cost.15 wt% for phenylglycinol amidation nih.gov
SolventOrganic solvent (e.g., tert-amyl alcohol) or Solvent-FreeImproves substrate solubility and shifts equilibrium toward synthesis.Solvent-free system nih.gov

This table summarizes key parameters for optimizing lipase-catalyzed amidation reactions based on published findings.

Analytical Techniques for Reaction Monitoring and Structural Confirmation

The synthesis and derivatization of this compound must be carefully monitored to ensure the desired product is obtained with high purity. A combination of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the structure of the compound and its intermediates.

¹H NMR: The spectrum of this compound is expected to show characteristic signals for the different protons in the molecule. The repeating ethylene (B1197577) glycol units of the PEG6 spacer will typically appear as a complex multiplet in the range of 3.5-3.7 ppm. Protons on the carbons adjacent to the terminal amine and carboxylic acid groups will have distinct chemical shifts. For example, the methylene (B1212753) protons adjacent to the amine are expected around 2.8-3.0 ppm, while those adjacent to the amide and ester functionalities will also have characteristic shifts. The long C16 alkyl chain will show a large signal for the methylene protons around 1.2-1.6 ppm. The disappearance of signals from protecting groups and the appearance of new signals corresponding to the conjugated molecule confirm the success of the reaction steps.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and its derivatives, thereby confirming their identity. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques for analyzing PEGylated molecules. The measured molecular weight should correspond to the calculated molecular weight of the expected product. High-resolution mass spectrometry (HRMS) can provide the exact mass, which further confirms the elemental composition.

Chromatography: Chromatographic techniques are essential for both reaction monitoring and purification of the final product.

Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction by comparing the retention factor (Rf) of the starting materials, intermediates, and products.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to assess the purity of the compound and to purify it. Reversed-phase HPLC (RP-HPLC) is often used for PEGylated molecules. By using a suitable detector, such as a UV detector (if the molecule has a chromophore) or an evaporative light scattering detector (ELSD), the purity of the sample can be accurately determined.

Size-Exclusion Chromatography (SEC): SEC can be used to analyze the molecular weight distribution of PEGylated compounds, which is particularly useful for confirming the successful conjugation of large molecules. mdpi.com

Analytical TechniqueInformation Obtained
¹H NMRConfirmation of proton environment and functional groups
¹³C NMRConfirmation of the carbon skeleton
Mass Spectrometry (ESI, MALDI)Determination of molecular weight and elemental composition
Thin Layer Chromatography (TLC)Reaction monitoring
High-Performance Liquid Chromatography (HPLC)Purity assessment and purification
Size-Exclusion Chromatography (SEC)Analysis of molecular weight distribution

Integration of Amino Peg6 Amido C16 Cooh Within Advanced Self Assembled and Nanomaterial Systems

Contribution to Lipid Nanoparticle (LNP) Formulation for Research Delivery Systems

Table 1: Influence of Alkyl Chain Length on LNP Properties

Alkyl Chain LengthIntegration StabilityHydrophobic Core ContributionTendency for Dissociation
C14SufficientModerateHigher
C16GoodSignificantIntermediate
C18ExcellentStrongLower

The hexaethylene glycol (PEG6) segment of the molecule plays a crucial role in providing steric stabilization to the LNPs. This hydrophilic chain forms a hydrated layer on the surface of the nanoparticle, which creates a physical barrier that prevents aggregation and nonspecific interactions with plasma proteins. nih.govmdpi.com This "stealth" property is essential for prolonging the circulation time of LNPs in biological systems. nih.gov The formation of a protein corona around nanoparticles is a key factor influencing their biological fate. nih.govresearchgate.netmdpi.comnih.gov The PEG6 layer helps to reduce the adsorption of opsonins, which are proteins that mark nanoparticles for clearance by the immune system. nih.gov While longer PEG chains are often used for this purpose, shorter chains like PEG6 can also provide effective steric hindrance. researchgate.net However, the density of the PEG chains on the nanoparticle surface is also a critical factor in determining the extent of protein corona formation. mdpi.com

The inclusion of PEGylated lipids, such as Amino-PEG6-amido-C16-COOH, is a key factor in controlling the size and polydispersity of LNPs during their formulation. nih.govnih.gov The steric barrier provided by the PEG chains helps to limit the growth of the nanoparticles during self-assembly, leading to smaller and more uniform particle sizes. nih.gov Research has shown that the molar percentage of PEG-lipids in the formulation directly impacts the final size of the LNPs, with higher percentages generally resulting in smaller particles. dahlmanlab.org Maintaining a low polydispersity index (PDI) is crucial for the reproducibility of research findings, and the use of well-defined components like this compound can contribute to achieving monodisperse LNP preparations. nih.gov

Table 2: Effect of PEG-Lipid Content on LNP Characteristics

PEG-Lipid Molar PercentageResulting LNP SizePolydispersity
Low (e.g., 0.5%)LargerMay be higher
Optimal (e.g., 1.5%)Controlled, smallerLow
High (e.g., >3%)SmallestLow

The surface properties of LNPs, which are influenced by components like this compound, play a significant role in their interaction with cells and their subsequent uptake. The presence of the PEG6 layer can modulate cellular uptake by reducing nonspecific binding to the cell membrane. mdpi.com However, the terminal amino group of the molecule can introduce a positive charge, which may enhance electrostatic interactions with the negatively charged cell surface, potentially leading to increased cellular uptake. acs.org Studies have shown that the rate of cellular uptake can be inversely correlated with the molar percentage of PEG in the LNP formulation. nih.gov The specific endocytic pathways involved in the uptake of these functionalized LNPs can also be influenced by their surface chemistry. researchgate.net

Investigation of Supramolecular Assembly and Self-Aggregation Properties

The amphiphilic nature of this compound makes it a candidate for investigation in the field of supramolecular chemistry, where molecules spontaneously organize into well-defined nanostructures.

This compound possesses a distinct hydrophilic head (the amino and carboxylic acid groups, and the PEG6 chain) and a hydrophobic tail (the C16 alkyl chain). This amphiphilic character is the primary driving force for its self-assembly in aqueous environments. researchgate.net In solution, these molecules can spontaneously arrange themselves to minimize the unfavorable interactions between the hydrophobic tails and water, leading to the formation of various ordered nanostructures such as micelles, vesicles, or other complex assemblies. The balance between the hydrophilic and hydrophobic portions of the molecule, along with factors like concentration, pH, and temperature, will dictate the specific morphology of the resulting supramolecular structures. The potential for hydrogen bonding through the amido group and electrostatic interactions via the terminal amino and carboxyl groups can further influence the stability and arrangement of these self-assembled systems.

Modulation of Self-Assembly Behavior by PEG Length and C16 Hydrophobic Tail

The self-assembly of amphiphilic molecules like this compound is a spontaneous process driven by the hydrophobic effect, leading to the formation of ordered nanostructures in aqueous environments. The characteristics of these structures are profoundly influenced by the molecular architecture of the amphiphile, specifically the lengths of the hydrophobic tail and the hydrophilic PEG chain.

The C16 alkyl chain serves as the primary hydrophobic driving force for self-assembly. Longer alkyl chains generally lead to a lower critical aggregation concentration (CAC), the minimum concentration at which self-assembly occurs, due to stronger hydrophobic interactions. This increased hydrophobicity also tends to favor the formation of more stable and ordered aggregates, such as nanofibers or nanoribbons, over spherical micelles.

Conversely, the PEG6 chain imparts hydrophilicity and steric repulsion, which counteracts the hydrophobic aggregation. A longer PEG chain generally increases the CAC and can influence the geometry of the resulting nanostructures. For instance, increased PEG length can promote the formation of smaller, micelle-like structures instead of larger fibrillar aggregates. This is due to the increased steric hindrance between the hydrophilic head groups, which favors a higher curvature of the aggregate surface. The balance between the hydrophobic C16 tail and the hydrophilic PEG6 linker is therefore critical in determining the final morphology and properties of the self-assembled nanomaterials.

Parameter Influence on Self-Assembly Resulting Nanostructure Tendency
C16 Hydrophobic Tail Strong hydrophobic interactions, lower CAC Favors formation of stable, ordered aggregates (e.g., nanofibers, nanoribbons)
PEG6 Hydrophilic Chain Steric repulsion, increased CAC Promotes formation of smaller, micelle-like structures

Spectroscopic and Scattering Techniques for Nanostructure Elucidation

A suite of spectroscopic and scattering techniques is employed to characterize the self-assembled nanostructures formed by this compound. These methods provide crucial information about the secondary structure, size, shape, and internal organization of the assemblies.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for probing the secondary structure of self-assembling peptides and other chiral molecules. nih.gov It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the molecular conformation. For peptide-based amphiphiles, CD spectra can reveal the presence of characteristic secondary structures like β-sheets, α-helices, or random coils within the self-assembled nanostructures. nih.gov

Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic radius and size distribution of nanoparticles in solution. nih.gov This technique measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. For systems involving this compound, DLS can provide valuable data on the size of the resulting micelles or other aggregates. muser-my.comresearchgate.net However, it's important to note that DLS assumes spherical particles, and the presence of larger aggregates can sometimes complicate data interpretation. researchgate.net

Technique Information Obtained Typical Application for this compound Systems
Circular Dichroism (CD) Secondary structure (β-sheet, α-helix, random coil) Characterizing the conformation of peptide-conjugates within the nanostructure
Dynamic Light Scattering (DLS) Hydrodynamic radius, size distribution Determining the size of micelles and other aggregates in solution
Small-Angle X-ray Scattering (SAXS) Shape, size, internal structure (e.g., core-shell, lamellar) Elucidating the morphology and internal organization of the self-assembled nanostructures

Engineering of Polymeric Conjugates and Hydrogel Scaffolds for Research Applications

The functional groups present in this compound, namely the terminal amine and carboxylic acid, allow for its integration into larger, more complex macromolecular systems such as polymeric conjugates and hydrogel scaffolds. This versatility enables the design of advanced biomaterials with tailored properties for a range of research applications.

Covalent Integration into Polymer Backbones for Controlled Architectures

The terminal carboxylic acid of this compound can be readily conjugated to polymer backbones containing complementary functional groups, such as amines, through standard amide bond formation chemistries. researchgate.net This covalent integration allows for the precise control over the architecture of the resulting polymer, leading to the formation of graft copolymers where the amphiphilic moiety is appended as a side chain.

Non-Covalent Interactions in the Formation of Supramolecular Hydrogel Matrices

Supramolecular hydrogels are three-dimensional networks formed through non-covalent interactions between self-assembling molecules. nih.gov this compound and similar amphiphiles can act as gelators, forming entangled networks of nanofibers or other nanostructures that entrap large amounts of water.

The formation of these hydrogels is driven by a combination of non-covalent forces, including:

Hydrophobic interactions: The aggregation of the C16 alkyl chains is the primary driving force for self-assembly and network formation.

Hydrogen bonding: The amide groups within the molecule, as well as any peptide moieties that may be incorporated, can form intermolecular hydrogen bonds, which contribute to the stability and mechanical properties of the hydrogel.

Van der Waals forces: These short-range interactions also play a role in the packing of the hydrophobic tails within the core of the self-assembled structures.

The properties of the resulting hydrogel, such as its stiffness and gelation kinetics, can be tuned by modifying the molecular structure of the amphiphile or by changing external conditions like pH and temperature. These materials are being explored for applications in tissue engineering and controlled release, where their dynamic and reversible nature is advantageous.

Surface Functionalization and Biomaterial Modification Research with Amino Peg6 Amido C16 Cooh

Methodologies for Covalent Grafting onto Research Substrates and Surfaces

The dual functionality of Amino-PEG6-amido-C16-COOH provides two primary avenues for its covalent immobilization onto material surfaces: through its primary amine or its terminal carboxylic acid. The choice of strategy depends on the available functional groups on the substrate material.

The primary amine group of this compound serves as a nucleophile for reaction with various electrophilic functional groups present on a substrate surface. A common approach involves the use of surfaces rich in carboxylic acids or their activated derivatives.

One widely used method is carbodiimide chemistry, which activates surface carboxyl groups to facilitate amide bond formation with the amine terminus of the molecule. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) are employed to create a more stable, amine-reactive intermediate. This two-step process is highly efficient and results in a stable amide linkage. nih.govidosi.org

Alternatively, surfaces can be functionalized with NHS esters, which directly react with the primary amine of this compound under mild conditions to form a stable amide bond. This method offers high specificity and is frequently used for modifying biomaterials. Other amine-reactive surface chemistries include those based on isocyanates, which form urea linkages, and aldehydes, which form Schiff bases that can be subsequently reduced to stable secondary amines.

Table 1: Common Amine-Mediated Covalent Grafting Strategies

Surface Functional GroupCoupling ChemistryResulting Linkage
Carboxylic Acid (-COOH)EDC/NHSAmide
N-Hydroxysuccinimide Ester (-NHS)Direct ReactionAmide
Isocyanate (-NCO)Direct ReactionUrea
Aldehyde (-CHO)Reductive AminationSecondary Amine

The terminal carboxylic acid of this compound enables its attachment to surfaces functionalized with primary amines. Similar to amine-mediated strategies, carbodiimide chemistry is a cornerstone of this approach. In this scenario, the carboxylic acid of the molecule is activated by EDC/NHS to form an amine-reactive NHS ester. This activated molecule is then introduced to an amine-functionalized surface, resulting in the formation of a stable amide bond.

This method is particularly useful for modifying substrates that are readily functionalized with amine groups, such as those treated with aminosilanes like (3-Aminopropyl)triethoxysilane (APTES). This approach has been successfully used to graft PEG chains onto various substrates, including silicon wafers and other inorganic materials. mdpi.com

Impact on Surface Chemical Properties and Topography in Experimental Setups

The covalent grafting of this compound onto a substrate significantly alters its surface chemical properties and topography, which can be characterized by various analytical techniques.

The introduction of the PEG6 moiety imparts a hydrophilic character to the surface, which can be quantified by measuring the water contact angle. Generally, surfaces modified with PEG chains exhibit a decrease in water contact angle, indicating increased wettability. mdpi.comdiyhpl.us The degree of this change is dependent on the grafting density of the this compound molecules.

The PEG chains also create a hydrated layer at the surface, which is known to resist non-specific protein adsorption and cell adhesion. This "stealth" property is a key feature of PEGylated surfaces in biomaterial applications. The presence of both amine and carboxylic acid termini on the grafted molecule can also influence the surface charge, depending on the pH of the surrounding environment.

Atomic Force Microscopy (AFM) is often used to investigate the topographical changes at the nanoscale following surface modification. The grafting of this compound can lead to an increase in surface roughness. The extent of this change is influenced by the density and conformation of the grafted molecules. At low grafting densities, the molecules may adopt a "mushroom" conformation, while at higher densities, they are forced into a more extended "brush" conformation.

Table 2: Expected Impact of Surface Functionalization with this compound

Surface PropertyExpected Change after FunctionalizationAnalytical Technique
WettabilityIncrease (Lower Water Contact Angle)Contact Angle Goniometry
Protein AdsorptionDecreaseQuartz Crystal Microbalance (QCM), Ellipsometry
Surface RoughnessIncreaseAtomic Force Microscopy (AFM)
Surface ChemistryPresence of N, O, and changes in C 1s spectraX-ray Photoelectron Spectroscopy (XPS)

Design of Functionalized Biointerfaces for Cell-Material Interaction Studies

The ability to precisely control surface properties using molecules like this compound is crucial for designing functionalized biointerfaces for studying cell-material interactions. The PEG component of the molecule plays a significant role in modulating cellular responses. By creating a non-fouling background, the specific interactions between cells and the material can be investigated with greater clarity.

The terminal functional groups (amine or carboxylic acid) that are not used for surface attachment can be further modified with bioactive molecules such as peptides, proteins, or carbohydrates. For instance, the remaining carboxylic acid can be activated to couple with the amine groups of cell-adhesive peptides like RGD (arginine-glycine-aspartic acid). This allows for the creation of surfaces that can selectively promote the adhesion and spreading of specific cell types.

Conversely, the unreacted amine group can be used to immobilize other biomolecules through various conjugation chemistries. This versatility enables the fabrication of multifunctional biointerfaces with controlled densities of different ligands, which can be used to study complex cellular behaviors such as differentiation, migration, and proliferation.

By tuning the grafting density of this compound and the subsequent attachment of bioactive ligands, researchers can create well-defined chemical and topographical landscapes to guide cellular responses. This level of control is essential for the development of advanced biomaterials for tissue engineering, regenerative medicine, and medical implants.

Theoretical and Computational Investigations of Amino Peg6 Amido C16 Cooh and Its Conjugates

Molecular Dynamics Simulations for Conformational Analysis of Amino-PEG6-amido-C16-COOH in Different Environments

Recent advances in computational power have enabled detailed atomistic and coarse-grained simulations of PEGylated molecules. nih.gov These simulations reveal how the PEG linker's architecture and the surrounding solvent environment dictate its conformational state. nih.govnih.gov

Key Research Findings:

Solvent Effects: The conformation of the PEG chain is significantly influenced by the solvent. In a good solvent like water, the PEG chain tends to adopt a more extended, flexible conformation. Conversely, in a poor solvent, the chain may collapse into a more compact, globular state. The presence of organic solvents can also alter the PEG's conformation. researchgate.net

Surface Interactions: When this compound is conjugated to a surface, such as a nanoparticle or a biomolecule, the interactions between the PEG chain and the surface can lead to distinct conformational changes. nih.gov Simulations have shown that the density of PEG chains on a surface affects their conformation, with higher densities leading to more extended "brush" conformations and lower densities resulting in more mushroom-like structures. nih.gov

Influence of Conjugated Moieties: The nature of the molecule conjugated to the this compound linker can also impact its conformation. The size, charge, and hydrophobicity of the conjugated partner will influence the spatial arrangement of the PEG chain.

Table 1: Influence of Environment on PEG Linker Conformation from MD Simulations
EnvironmentObserved PEG ConformationKey Influencing FactorsSimulation Methodology
Aqueous Solution (Good Solvent)Extended, flexible coilHydrogen bonding with water moleculesAll-atom or Coarse-grained MD
Organic Solvent (e.g., DMSO)Variable, can be more extended than in waterSolvent-polymer interaction parametersAll-atom MD
High-Density Grafted SurfaceExtended "brush" conformationSteric repulsion between PEG chainsCoarse-grained MD
Low-Density Grafted Surface"Mushroom" or collapsed coil conformationSurface-polymer interactionsCoarse-grained MD

Computational Modeling of Self-Assembly Processes and Nanostructure Formation

The amphiphilic nature of this compound, with its hydrophilic PEG chain and hydrophobic C16 alkyl chain, predisposes it to self-assemble into various nanostructures in aqueous environments. creativepegworks.com Computational modeling, particularly using coarse-grained (CG) molecular dynamics simulations, is instrumental in understanding and predicting these self-assembly processes. nih.govacs.orgresearchgate.net CG models simplify the system by grouping several atoms into a single interaction site, allowing for the simulation of larger systems over longer timescales, which is often necessary to observe self-assembly. nih.gov

Studies on similar PEGylated lipids have demonstrated that the concentration of the PEGylated molecule and the length of the PEG chain are critical factors in determining the morphology of the resulting self-assembled structures. nih.govacs.orgresearchgate.net

Key Research Findings:

Concentration Dependence: At low concentrations, PEGylated lipids tend to form smaller aggregates like micelles. As the concentration increases, they can assemble into more complex structures such as bicelles (disk-like micelles) and eventually liposomes (spherical vesicles). nih.govnih.gov

Influence of PEG Chain Length: The size of the hydrophilic PEG headgroup relative to the hydrophobic tail plays a crucial role in the curvature of the resulting nanostructure. researchgate.net Longer PEG chains increase the effective size of the headgroup, promoting higher curvature and favoring the formation of smaller micelles. nih.gov

Formation of Complex Nanoparticles: Computational studies have guided the design of novel nanoparticles, such as core-polyethylene glycol-lipid shell (CPLS) nanoparticles, where PEGylated lipids self-assemble onto a core. rsc.org The formation of these structures is sensitive to both the grafting density and the molecular weight of the PEG chains. rsc.org

Table 2: Predicted Self-Assembled Structures of PEGylated Lipids as a Function of Concentration
Concentration of PEGylated Lipid (mol%)Predominant NanostructureDriving ForceRelevant Simulation Model
Low (e.g., < 10%)LiposomesHydrophobic interactions of lipid tailsMARTINI Coarse-Grained Force Field
Intermediate (e.g., 10-30%)BicellesIncreased membrane curvature induced by PEGMARTINI Coarse-Grained Force Field
High (e.g., > 30%)MicellesDominance of bulky PEG headgroupsMARTINI Coarse-Grained Force Field

Quantum Chemical Calculations for Reactivity Prediction and Reaction Pathway Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net For this compound, these methods can be used to predict the reactivity of its terminal functional groups—the primary amine (-NH2) and the carboxylic acid (-COOH)—and to analyze the pathways of conjugation reactions.

DFT calculations can determine various molecular properties that are indicative of reactivity, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. nih.govresearchgate.net This information is crucial for understanding how the molecule will interact with other reagents and for optimizing reaction conditions.

Key Research Findings:

Reactivity of Functional Groups: The primary amine group is nucleophilic and will readily react with electrophilic functional groups like N-hydroxysuccinimide (NHS) esters. interchim.frbiochempeg.comcreativepegworks.com The carboxylic acid group can be activated, for example, using carbodiimides, to react with nucleophiles like amines. interchim.frcreativepegworks.com DFT can be used to model the transition states of these reactions, providing insights into their kinetics and mechanisms. researchgate.net

pKa Prediction: Quantum chemical methods, often combined with continuum solvent models, can accurately predict the pKa values of the amine and carboxylic acid groups. osti.govresearchgate.net The pKa is a critical parameter as it determines the protonation state of these groups at a given pH, which in turn governs their reactivity. creativepegworks.com For instance, the amine group is most nucleophilic in its deprotonated state.

Reaction Pathway Analysis: By mapping the potential energy surface of a reaction, quantum chemical calculations can elucidate the detailed mechanism of conjugation. This includes identifying intermediates and transition states, and calculating activation energies. researchgate.net This knowledge can be used to predict the feasibility of a particular reaction and to identify potential side reactions.

Table 3: Application of Quantum Chemical Calculations to this compound
Computational MethodCalculated PropertyRelevance to Reactivity
Density Functional Theory (DFT)Frontier Molecular Orbitals (HOMO/LUMO)Predicts sites for nucleophilic and electrophilic attack
DFT with Continuum Solvent Model (e.g., SMD)pKa of -NH2 and -COOH groupsDetermines the charge state and reactivity at a given pH
Transition State Theory with DFTReaction energy barriersPredicts reaction rates and elucidates reaction mechanisms
DFTMolecular Electrostatic Potential (MEP)Visualizes charge distribution and reactive sites

In Silico Design Principles for Optimizing Linker Properties in Advanced Conjugates

The goal of in silico linker design is to rationally engineer linkers with desired characteristics, such as stability in circulation, controlled release of the payload at the target site, and appropriate solubility and pharmacokinetic properties. patsnap.comnih.gov

Key Research Findings:

Ensuring Stability and Controlled Release: A key challenge in linker design is to create a linker that is stable in the bloodstream but can be cleaved to release its payload in the target environment (e.g., inside a cancer cell). nih.govnih.gov Computational methods can model the stability of different chemical bonds within the linker under various physiological conditions.

Predicting Conformational Impact: The linker is not just a passive spacer; its conformation can influence the biological activity of the conjugated molecules. mdpi.com Molecular modeling can predict how the linker will affect the three-dimensional structure and accessibility of the active sites of a conjugated protein or antibody.

High-Throughput Virtual Screening: Modern computational approaches, including machine learning and deep learning, allow for the rapid in silico evaluation of large libraries of potential linker molecules. patsnap.comacs.org These methods can predict key properties of the linkers, significantly accelerating the design and optimization process. patsnap.com

Table 4: In Silico Design Strategies for Optimizing Linker Properties
Desired Linker PropertyIn Silico Design PrincipleComputational Tool/Method
Enhanced SolubilityIncorporate hydrophilic moieties like PEGMolecular Dynamics, Solubility Prediction Software
Serum StabilityUtilize stable chemical bonds (e.g., amides)Quantum Mechanics (for bond strength), MD Simulations
Target-Specific CleavageIncorporate cleavable linkages (e.g., pH-sensitive, enzyme-labile)Quantum Mechanics, Molecular Docking
Optimal Spacing and FlexibilityAdjust linker length and compositionMolecular Dynamics, Conformational Analysis

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Amino-PEG6-amido-C16-COOH?

  • Synthesis : Use heterobifunctional PEGylation techniques, where the amine (-NH₂) and carboxylic acid (-COOH) termini are sequentially functionalized. Confirm stepwise reactions via thin-layer chromatography (TLC) or mass spectrometry .
  • Characterization : Employ nuclear magnetic resonance (NMR) to verify PEG spacer length (6 units) and amido bond formation. Fourier-transform infrared spectroscopy (FTIR) can validate the presence of C16-COOH and amido linkages. Purity (>95%) should be confirmed via reverse-phase HPLC .
  • Data Presentation : Include tables for spectral peaks (e.g., NMR δ values) and chromatographic retention times.

Q. How do pH and temperature influence the solubility and stability of this compound?

  • Solubility : The compound is water-soluble due to PEG’s hydrophilic nature, but the C16 chain may reduce solubility at high concentrations. Test solubility gradients using dynamic light scattering (DLS) under varying pH (4–9) and temperatures (4–37°C) .
  • Stability : Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Use HPLC to track hydrolysis of amido bonds or PEG backbone fragmentation .

Q. What experimental strategies are effective for quantifying free amine and carboxyl groups post-conjugation?

  • Amine Quantification : Use the ninhydrin assay or fluorescamine labeling, followed by UV-Vis or fluorescence spectroscopy.
  • Carboxyl Quantification : Employ potentiometric titration with NaOH or a colorimetric assay using EDC/NHS coupling to a chromogenic agent .
  • Data Analysis : Report molar ratios (amine:carboxyl) to assess conjugation efficiency.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported conjugation efficiencies of this compound with target biomolecules?

  • Root-Cause Analysis :

  • Compare reaction conditions (e.g., buffer ionic strength, molar ratios) across studies.
  • Use circular dichroism (CD) or surface plasmon resonance (SPR) to assess steric hindrance from the C16 chain .
    • Methodological Adjustments : Optimize using design of experiments (DoE) to identify critical factors (e.g., pH, temperature, catalyst). Validate with triplicate trials .

Q. What computational and experimental approaches are suitable for modeling the self-assembly behavior of this compound in aqueous systems?

  • Molecular Dynamics (MD) : Simulate micelle formation using force fields (e.g., CHARMM) to predict critical micelle concentration (CMC) and aggregate size .
  • Experimental Validation : Confirm predictions via cryo-TEM and small-angle X-ray scattering (SAXS). Correlate CMC with varying PEG/C16 ratios .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetic profile of this compound-drug conjugates?

  • Study Design :

  • Use radiolabeled (e.g., ³H or ¹⁴C) compounds to track biodistribution in animal models.
  • Apply compartmental modeling to analyze clearance rates and tissue retention .
    • Data Quality : Adhere to ALCOA criteria (Attributable, Legible, Contemporaneous, Original, Accurate) for preclinical data documentation .

Methodological Frameworks

Q. How can the PICO/FINER frameworks be applied to formulate research questions about this compound?

  • PICO Example :

  • Population : Nanoparticle-drug conjugates with PEG spacers.
  • Intervention : Varying PEG6-C16 chain ratios.
  • Comparison : Commercial PEGylated lipids (e.g., DSPE-PEG).
  • Outcome : Serum stability and tumor targeting efficiency .
    • FINER Criteria : Ensure feasibility (lab resources), novelty (uncharted PEG-C16 applications), and relevance (targeted drug delivery challenges) .

Data Analysis and Presentation

Q. What statistical methods are appropriate for analyzing variability in this compound conjugation yields?

  • Approach : Apply ANOVA to compare batch-to-batch variability. Use Tukey’s post-hoc test for pairwise comparisons.
  • Visualization : Present data in box plots with error bars, highlighting outliers and confidence intervals .

Q. How should researchers address discrepancies between computational predictions and experimental results for PEG-C16 micelle formation?

  • Troubleshooting :

  • Re-validate force field parameters in MD simulations using experimental CMC data.
  • Adjust simulation conditions (e.g., hydration levels, temperature) to match lab settings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.